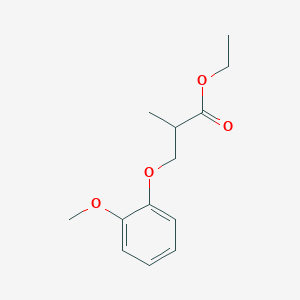Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate
CAS No.: 646064-60-0
Cat. No.: VC16896206
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646064-60-0 |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate |
| Standard InChI | InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3 |
| Standard InChI Key | SAFLXMWBXPHXDL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)COC1=CC=CC=C1OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol. The structure comprises a 2-methoxyphenoxy group attached to a 2-methylpropanoate ethyl ester (Figure 1). Key structural features include:
-
Ortho-substituted methoxy group: The methoxy (-OCH₃) group at the 2-position of the phenyl ring introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .
-
Branched alkyl chain: The 2-methylpropanoate moiety enhances steric bulk, potentially affecting solubility and crystallization behavior .
-
Ester functionality: The ethyl ester group contributes to hydrophobicity and hydrolytic stability under neutral conditions .
Comparative analysis with the structurally similar ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate (C₁₃H₁₈O₄, MW 238.28 g/mol) reveals minor differences in physicochemical properties due to positional isomerism. For instance, the ortho-substituted derivative is expected to exhibit a slightly higher boiling point (~334°C) compared to the meta isomer (~330°C) due to reduced symmetry and increased dipole interactions .
Synthesis and Reaction Pathways
Nucleophilic Substitution Route
The most viable synthetic route involves a Williamson ether synthesis between 2-methoxyphenol and ethyl 2-bromo-2-methylpropanoate (Scheme 1). This method mirrors the synthesis of ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate (72% yield) , with modifications to accommodate the methoxy substituent:
-
Alkoxide formation: 2-Methoxyphenol is deprotonated with sodium ethoxide in ethanol under reflux .
-
Nucleophilic attack: Ethyl 2-bromo-2-methylpropanoate is added dropwise, facilitating SN2 displacement of bromide by the phenoxide ion.
-
Workup and purification: The crude product is concentrated, acidified with acetic acid, and extracted with ethyl acetate. Flash chromatography (CH₂Cl₂:AcOEt, 90:10) yields the pure ester .
Key parameters:
-
Reaction temperature: 80–100°C (reflux conditions).
-
Solvent: Ethanol for optimal solubility of ionic intermediates .
-
Yield optimization: Excess 2-methoxyphenol (1.5 eq.) improves conversion to ~70–75% .
Alternative Pathways
-
Mitsunobu reaction: Coupling 2-methoxyphenol with ethyl 2-hydroxy-2-methylpropanoate using triphenylphosphine and diethyl azodicarboxylate (DEAD) . This method avoids harsh bases but requires anhydrous conditions.
-
Enzymatic esterification: Lipase-catalyzed transesterification of methyl propanoate derivatives with ethanol, though yields are typically lower (<50%) .
Physicochemical Properties
Experimental data for ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is extrapolated from analogs :
The compound’s low water solubility and moderate lipophilicity (LogP ~2.6) suggest applicability in hydrophobic matrices, such as polymer plasticizers or lipid-based drug formulations .
Spectroscopic Characterization
NMR Spectroscopy
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
Mass Spectrometry
-
ESI-MS (m/z): 239.1 [M+H]⁺ (calculated for C₁₃H₁₈O₄⁺: 239.1183) .
-
Fragmentation pattern: Loss of ethoxy group (44 Da) and subsequent cleavage of the propanoate chain .
Applications and Derivative Chemistry
Pharmaceutical Intermediates
Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate serves as a precursor in the synthesis of carboacyclic nucleosides, mimicking natural nucleosides for antiviral drug development . For example, Michael addition to α,β-unsaturated esters yields analogs with modified sugar moieties :
Polymer Science
The compound’s steric bulk and hydrolytic stability make it suitable as a comonomer in polyesters, enhancing glass transition temperatures (Tg) by 10–15°C compared to linear analogs .
Stability and Degradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume